molecular formula C9H7N3O2 B2572477 4-nitro-1-phenyl-1H-pyrazole CAS No. 3994-48-7

4-nitro-1-phenyl-1H-pyrazole

Cat. No. B2572477
CAS RN: 3994-48-7
M. Wt: 189.174
InChI Key: IATFOGDERDNVMS-UHFFFAOYSA-N
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Patent
US08039463B2

Procedure details

1-Phenyl-1H-pyrazole (500 mg, 3.4 mmol) was added to a cold mixture (−10° C.) of acetic anhydride (2.6 mL) and conc. HNO3 (0.3 mL) and stirring was continued at ambient temperature for 4 hrs. The reaction mixture quenched with cold water and filtered. Isolation of the filter cake afforded 240 mg (36.58% Yield) of 4-nitro-1-phenyl-1H-pyrazole.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH:11]=[CH:10][CH:9]=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(OC(=O)C)(=O)C.[N+:19]([O-])([OH:21])=[O:20]>>[N+:19]([C:10]1[CH:9]=[N:8][N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:11]=1)([O-:21])=[O:20]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=CC=C1
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture quenched with cold water
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NN(C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 36.58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.